molecular formula C9H13NO4 B11899964 Quinolin-7-ol trihydrate CAS No. 220976-09-0

Quinolin-7-ol trihydrate

Cat. No.: B11899964
CAS No.: 220976-09-0
M. Wt: 199.20 g/mol
InChI Key: FXTDFBKLWOHZBA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinolin-7-ol trihydrate, often involves multi-step reactions. One common method includes the cyclization of aniline derivatives with aldehydes under acidic conditions . Another approach involves the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly .

Industrial Production Methods

Industrial production of quinoline derivatives typically employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Methods such as solvent-free reactions and the use of recyclable catalysts are increasingly being adopted to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Quinolin-7-ol trihydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolinic acid, while reduction might yield hydroquinoline derivatives .

Scientific Research Applications

Quinolin-7-ol trihydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinolin-7-ol trihydrate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, leading to the disruption of cellular processes in microorganisms and cancer cells. The compound’s ability to chelate metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-7-ol trihydrate stands out due to its specific hydroxyl group position, which imparts unique chemical properties and reactivity. This makes it particularly useful in certain synthetic and medicinal applications .

Properties

CAS No.

220976-09-0

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

quinolin-7-ol;trihydrate

InChI

InChI=1S/C9H7NO.3H2O/c11-8-4-3-7-2-1-5-10-9(7)6-8;;;/h1-6,11H;3*1H2

InChI Key

FXTDFBKLWOHZBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)N=C1.O.O.O

Origin of Product

United States

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